molecular formula C14H12ClN3O B2602952 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 299934-41-1

2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No. B2602952
CAS RN: 299934-41-1
M. Wt: 273.72
InChI Key: KLGSQPHEMZCRTF-UHFFFAOYSA-N
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Description

2-Amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound with the CAS Number: 299934-41-1 . Its molecular weight is 273.72 . The IUPAC name for this compound is 2-amino-7-(4-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Structural Analysis and Crystallography

The molecule 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, as part of its derivatives, exhibits unique structural characteristics, including the presence of two coplanar 4-chlorophenyl groups bonded to a distorted dihydroquinazoline ring. This configuration results in significant angular and torsional distinctions, contributing to the molecule's distinct physical and chemical properties. The structure facilitates intermolecular N—H⋯O hydrogen bonding, which is crucial for crystal packing and stability (Butcher et al., 2007). Further analysis reveals a broad spectrum of halogen-mediated interactions in its crystal structure, emphasizing the role of chloro substitutions in stabilizing the molecular assembly through weak, non-classical hydrogen bonds and other halogen interactions (Mandal & Patel, 2018).

Antimicrobial Research

Research into the antimicrobial properties of derivatives of 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one has yielded promising results. Various derivatives have been synthesized and tested for antimicrobial efficacy against a range of bacterial and fungal strains. Compounds displaying significant activity highlight the potential of this molecular framework as a basis for developing new antimicrobial agents. These studies have identified specific derivatives with enhanced activity, suggesting the importance of structural modifications in optimizing antimicrobial properties (Patel et al., 2011; Desai et al., 2011).

Synthetic Methodologies

In the realm of synthetic chemistry, the molecule and its derivatives serve as key substrates for the development of novel synthetic methodologies. Techniques involving one-pot, multi-component reactions have been employed to efficiently synthesize 2,3-dihydroquinazolin-4(1H)-one derivatives. These methodologies not only underscore the versatility of the quinazolinone scaffold in synthetic organic chemistry but also highlight innovative approaches to constructing complex molecular architectures with potential biological activity (Niknam et al., 2011).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-7-(4-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-10-3-1-8(2-4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSQPHEMZCRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-(4-Chloro-phenyl)-2-dimethylaminomethylene-cyclohexane-1,3-dione (0.8 g, 2.89 mmol) from stage 1, guanidine hydrochloride (551 mg, 5.77 mmol) and sodium carbonate (919 mg, 8.67 mmol) were stirred in ethanol (10 ml) at reflux for 4 h. The reaction mixture was cooled to ambient temperature and water (10 ml) was added to the flask. The resulting precipitate was recovered by filtration, washed with water (15 ml), heptane (15 ml) and air dried.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
919 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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